molecular formula C7H5NO2S B3319047 Thieno[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 105508-56-3

Thieno[3,2-c]pyridine-4,6(5H,7H)-dione

Cat. No.: B3319047
CAS No.: 105508-56-3
M. Wt: 167.19 g/mol
InChI Key: IGOOGURKKKEPQG-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-4,6(5H,7H)-dione is a fused bicyclic heterocycle that serves as a high-value building block in advanced chemical and pharmaceutical research. Its core structure is a key intermediate in developing novel small molecule inhibitors, particularly for the oncogenic Phosphatase of Regenerating Liver 3 (PTP4A3) . Potent inhibitors derived from this scaffold, such as JMS-053, demonstrate selective and reversible inhibition of PTP4A3, an undrugged phosphatase target overexpressed in various cancers including colon, breast, and ovarian malignancies . These inhibitors are valuable research tools for elucidating the role of PTP4A3 in tumor progression, metastasis, and pathways such as Rho GTPase signaling, without generating significant reactive oxygen species . Beyond medicinal chemistry, this heterocyclic dione is a critical precursor in materials science. It is used to construct complex π-conjugated systems like bisisoindigo derivatives and donor-acceptor polymers for organic electronic applications . These materials, which incorporate the thieno[3,2-c]pyridine-4,6-dione subunit, exhibit promising ambipolar charge transport properties and have been successfully implemented in organic field-effect transistors (OFETs), achieving notable hole and electron mobilities . The compound can be efficiently synthesized and further functionalized; for instance, its electron-rich analogues can be transformed via a late-stage photooxygenation reaction to yield the 7-iminothis compound derivative, enhancing its utility for structure-activity relationship (SAR) investigations . For research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-thieno[3,2-c]pyridine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-6-3-5-4(1-2-11-5)7(10)8-6/h1-2H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOOGURKKKEPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 3,2 C Pyridine 4,6 5h,7h Dione and Its Derivatives

Precursor Synthesis Strategies

The efficient synthesis of the final dione (B5365651) product is highly dependent on the successful preparation of key intermediates. These include the oxygen-containing analog, 4H-thieno[3,2-c]pyran-4,6(7H)-dione, and functionalized aminothiophene derivatives which serve as fundamental building blocks.

One documented approach involves a sequence beginning with a Gewald reaction, followed by a Sandmeyer-type iodination, a Sonogashira coupling, and an iodocyclization to construct the fused thieno[3,2-c]pyran-4-one framework. researchgate.netnih.gov Further functionalization can then be carried out at various positions on the ring system. researchgate.netnih.gov

Table 1: Exemplary Multi-Step Sequence for Thieno[3,2-c]pyran-4-one Core

Step Reaction Type Purpose
1 Gewald Reaction Construction of the initial substituted thiophene (B33073) ring. researchgate.netnih.gov
2 Sandmeyer-type Iodination Introduction of an iodine atom for subsequent cross-coupling. researchgate.netnih.gov
3 Sonogashira Coupling Carbon-carbon bond formation to introduce a side chain. researchgate.netnih.gov
4 Iodocyclization Formation of the fused pyranone ring. researchgate.netnih.gov

Substituted 2-aminothiophenes are versatile and essential intermediates for building a wide array of fused heterocyclic systems, including thieno-pyridines. sciforum.net The most prominent method for their synthesis is the Gewald reaction. sciforum.netresearchgate.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) compound) and elemental sulfur in the presence of a basic catalyst like morpholine (B109124) or sodium bicarbonate. sciforum.netresearchgate.net

This reaction provides direct access to 2-aminothiophene-3-carboxylate or 2-aminothiophene-3-carbonitrile (B183302) derivatives, which are ideally functionalized for subsequent cyclization reactions to form the pyridine (B92270) ring. sciforum.netnih.gov

Table 2: Gewald Reaction for Aminothiophene Synthesis

Reactant 1 Reactant 2 Sulfur Source Base Product Type
Ketone/Aldehyde Active Methylene Nitrile Elemental Sulfur Morpholine/Triethylamine (B128534) 2-Aminothiophene-3-carbonitrile researchgate.net

Core Ring Construction Approaches for Thieno[3,2-c]pyridine-4,6(5H,7H)-dione

The final construction of the this compound ring system can be achieved through several approaches, primarily involving the introduction of a nitrogen atom and a subsequent cyclization to form the dione (a cyclic imide).

A common strategy for incorporating the nitrogen atom to form the pyridinedione ring is through the reaction of a suitable precursor, such as the 4H-thieno[3,2-c]pyran-4,6(7H)-dione cyclic anhydride, with a primary amine or ammonia. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and the formation of a carboxamide-carboxylic acid intermediate. Subsequent intramolecular condensation, often promoted by heat or a dehydrating agent, results in the formation of the six-membered imide ring of the this compound. This method is analogous to the synthesis of other pyridinediones from their corresponding pyranodione precursors.

An alternative and widely used approach involves building the pyridinedione ring onto a pre-formed aminothiophene intermediate. This typically involves the reaction of a 3-aminothiophene-2-carboxylate derivative with a reagent that can provide the remaining two carbon atoms of the pyridine ring, followed by an intramolecular cyclization. For instance, reaction with diethyl malonate or a similar 1,3-dicarbonyl compound can be used to construct the dione ring.

Another powerful method is the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines, which can yield N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines, demonstrating a ring transformation that incorporates an external amine nucleophile into the heterocyclic core. nih.gov While this applies to a different isomer, the principle of using an activated precursor to react with a nitrogen nucleophile is a key strategy. nih.gov Similarly, intramolecular cyclization of 2-(organylmethylthio)pyridines can be used to form the thieno[2,3-b]pyridine (B153569) scaffold. scielo.br These strategies highlight the versatility of cyclization reactions in forming the desired fused ring system.

The use of microwave irradiation has emerged as a significant enabling technology in modern organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various fused heterocyclic systems analogous to thienopyridines. nih.govyu.edu.jo

Microwave assistance can be particularly effective for:

Multi-component reactions: The one-pot synthesis of precursors like 2-aminothiophenes via the Gewald reaction can be accelerated under microwave irradiation. researchgate.net

Cyclization Reactions: The final ring-closing step to form the pyridinone or dione ring is often a condensation reaction that benefits from the rapid and efficient heating provided by microwaves. mdpi.comresearchgate.net For example, the synthesis of thieno[2,3-b]pyridine derivatives has been achieved in minutes under solvent-free conditions using a catalyst and microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Reaction Type Conventional Method Microwave Method Advantage of Microwave Reference
Pyrazolo[3,4-b]pyridine Synthesis Heating in Acetic Acid Irradiation in Acetic Acid Higher yields, shorter times mdpi.com
Thieno[2,3-b]pyridine Synthesis N/A Yb(OTf)₃, Solvent-free, 5 min Rapid, efficient, catalyst recycling nih.gov

Functionalization and Derivatization Strategies of the this compound Core

The this compound framework possesses multiple reactive sites, including the nitrogen atom of the imide, the active methylene group at C7, and the carbonyl groups. These sites provide opportunities for a range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Alkylation and Acylation Processes

Alkylation and acylation reactions primarily target the nitrogen atom at position 5 of the thieno[3,2-c]pyridine (B143518) core, a common strategy for functionalizing cyclic imides and related lactams.

N-alkylation of the related 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine scaffold demonstrates the reactivity of the nitrogen atom. google.com This reaction is typically carried out by treating the parent heterocycle with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). google.com This method allows for the introduction of various substituted alkyl groups onto the pyridine nitrogen, significantly modifying the molecule's steric and electronic properties. google.com For example, reaction with methyl 2-chloro-o-chlorophenylacetate at 90°C yields the corresponding N-substituted ester derivative. google.com

Similar N-alkylation strategies have been successfully applied to the regioisomeric thieno[3,2-d]pyrimidin-4(3H)-one system. nih.gov For instance, reacting a thienopyrimidinone with 3-methoxybenzylamine (B130926) in DMF under microwave irradiation leads to the corresponding N-benzylated product. nih.gov These examples underscore the general applicability of N-alkylation to modify the thienopyridine core.

Starting MaterialReagentConditionsProductYieldReference
4,5,6,7-Tetrahydro-thieno[3,2-c]pyridineMethyl 2-chloro-o-chlorophenylacetate, K₂CO₃DMF, 90°C, 4hMethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o. chlorophenylacetate google.com
4,5,6,7-Tetrahydro-thieno[3,2-c]pyridineMethyl 2-chloro-phenylacetate, K₂CO₃DMFMethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]phenylacetate50% google.com
4,5,6,7-Tetrahydro-thieno[3,2-c]pyridineEthyl 2-chloro-o. methyl-phenylacetate, K₂CO₃DMFEthyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o. methyl-phenylacetate54% google.com
3-Amino-5-arylthiophene amide derivative3-MethoxybenzylamineDMF, Microwave (100°C)3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one nih.gov

Acylation reactions, introducing an acyl group onto the nitrogen atom, can be achieved using acyl chlorides or anhydrides. These modifications are valuable for producing amide derivatives with altered biological activities and physicochemical properties.

Halogenation and Subsequent Nucleophilic Substitutions

Halogenation of the this compound core is a critical step for enabling further functionalization, particularly through cross-coupling and nucleophilic substitution reactions. The carbonyl groups of the dione can be converted into chloro groups, transforming the lactam/imide functionality into reactive chloro-substituted thienopyridines.

This transformation is well-documented for the isomeric thieno[3,2-d]pyrimidin-2,4-dione system. nih.gov Refluxing the dione in a chlorinating agent such as neat phosphorus oxychloride (POCl₃) effectively replaces the carbonyl oxygens with chlorine atoms, yielding 2,4-dichlorothieno[3,2-d]pyrimidine. nih.govnih.gov This di-halogenated intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

The reactivity of the chlorine atoms allows for their displacement by a wide range of nucleophiles. nih.gov For example, treatment with sodium methoxide (B1231860) results in the formation of methoxy (B1213986) derivatives. nih.gov Similarly, reactions with amines, thiols, and other nucleophiles can be used to install diverse functional groups, providing a powerful method for generating extensive libraries of thienopyridine derivatives. nih.gov The differential reactivity of the halogen atoms can sometimes allow for selective substitution. nih.gov

Starting MaterialReagent(s)Product(s)Reference
Thieno[3,2-d]pyrimidin-2,4-dione1. POCl₃, reflux2,4-Dichlorothieno[3,2-d]pyrimidine nih.gov
6-Aryl-thieno[3,2-d]pyrimidin-4-one1. POCl₃2. Sodium methoxide4-Chloro-6-aryl-thieno[3,2-d]pyrimidine4-Methoxy-6-aryl-thieno[3,2-d]pyrimidine nih.gov
2,4-Dichlorothieno[3,2-d]pyrimidineVarious Nucleophiles (e.g., amines, alkoxides)Substituted Thieno[3,2-d]pyrimidines nih.gov

Knoevenagel Condensation for Extended π-Systems

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone. While direct examples involving this compound are not extensively documented, the structure possesses a potentially reactive methylene group at the C7 position. This CH₂ group is adjacent to a carbonyl (C6=O) and is part of the thiophene ring, which could render its protons sufficiently acidic to participate in base-catalyzed condensations.

Such a reaction would involve the deprotonation of the C7 position, followed by nucleophilic attack on an aldehyde or ketone, and subsequent dehydration to form a C7-alkylidene or C7-arylidene derivative. This would effectively extend the π-system of the heterocyclic core, a strategy often used to modulate the optical and electronic properties of organic molecules. Catalyst-free Knoevenagel condensations have been reported for pyridinecarbaldehydes with active methylene compounds in an H₂O:EtOH mixture, highlighting the utility of this reaction in heterocyclic chemistry. nih.gov

Stille Cross-Coupling for Conjugated Systems

The Stille cross-coupling reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or triflate. wikipedia.orglibretexts.orgyoutube.com This reaction is highly versatile and tolerant of a wide array of functional groups. libretexts.orgyoutube.com

For the this compound scaffold, Stille coupling would be a logical subsequent step after halogenation (as described in section 2.3.2). A 4-chloro or 6-chloro derivative of the thienopyridine core would serve as the electrophilic partner in the coupling. Reaction with various sp²-hybridized organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, in the presence of a palladium catalyst would lead to the formation of C-C coupled products. wikipedia.orglibretexts.org This methodology provides a direct route to extended conjugated systems by appending new aryl or vinyl groups to the core structure, which is invaluable for the development of functional organic materials. mdpi.com

Photooxygenation for Iminodione Generation

Photooxygenation offers a modern and efficient method for the late-stage functionalization of complex molecules. A significant application of this reaction on a related scaffold was the conversion of an amino-thienopyridone into a more potent PTP4A3 phosphatase inhibitor. rsc.org The reaction involves the use of light and a photosensitizer to generate singlet oxygen, which then reacts with the electron-rich thienopyridone (B2394442) substrate. rsc.org This process resulted in the formation of an iminothienopyridinedione, a structurally novel compound with enhanced biological activity and improved solution stability. rsc.org This successful transformation highlights the potential of photooxygenation to modify the thieno[3,2-c]pyridine core, creating iminodione derivatives that may possess unique and valuable properties. rsc.org

Formation of Fused Polycyclic Systems

The thieno[3,2-c]pyridine core can serve as a foundational building block for the synthesis of more complex, fused polycyclic systems. This is achieved by performing reactions on substituents that allow for subsequent intramolecular cyclization.

One prominent strategy involves the derivatization of the thienopyridine core with groups that can participate in cyclocondensation reactions. For example, studies on the isomeric thieno[2,3-b]pyridine system have shown that a 3-amino-2-carboxamide derivative can undergo oxidative dimerization with sodium hypochlorite (B82951) to form complex, fused dimeric structures through the formation of three new σ-bonds. nih.gov In another example, a thieno[2,3-c]pyridine (B153571) derivative was used to construct a fused imidazo[1,5-a]thieno[2,3-c]pyridine system via an acid-mediated denitrogenative transformation of a triazole intermediate. kuleuven.be These methodologies demonstrate that the thienopyridine scaffold is a robust platform for constructing novel and elaborate heterocyclic architectures with potential applications in medicinal chemistry and material science. nih.govkuleuven.be

Advanced Synthetic Techniques and Scalability for this compound Synthesis

Modern synthetic organic chemistry emphasizes the development of efficient, cost-effective, and scalable methods. For the synthesis of complex molecules like this compound and its derivatives, advanced techniques such as one-pot syntheses and continuous flow chemistry are at the forefront of innovation.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. Several one-pot methodologies have been developed for the synthesis of the related thieno[3,2-c]pyridin-4-one scaffold, which can be seen as a precursor to the dione.

Another versatile one-pot synthesis produces methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates. researchgate.net This reaction utilizes 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine (B178648) hydrate (B1144303). researchgate.net The process can also be performed in a stepwise manner, where the intermediate functionalized thieno[3,2-c]pyran-4-ones are isolated before treatment with hydrazine hydrate to yield the final products. researchgate.net The optimization of this reaction has been explored under various conditions, highlighting the influence of temperature and base on the reaction outcome. researchgate.netresearchgate.net

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, which are key precursors for thieno[3,2-c]pyridine systems. umich.eduwikipedia.orgarkat-usa.org This multicomponent reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org Modifications of the Gewald reaction, such as using microwave irradiation, have been shown to improve reaction yields and reduce reaction times. wikipedia.org The resulting 2-aminothiophenes can then undergo cyclization to form the desired thieno[3,2-c]pyridine ring system.

Table 1: Examples of One-Pot Syntheses of Thieno[3,2-c]pyridin-4-one Derivatives

Starting Materials Reagents Product Yield Reference
Aminopropenoyl cyclopropanes Lawesson's reagent, DDQ, Toluene (B28343) 5-Phenylthieno[3,2-c]pyridin-4(5H)-one 75% shd-pub.org.rs
6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, Methyl mercaptoacetate Hydrazine hydrate, DMF Methyl 3,5-diamino-4-oxo-6-aryl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylates Good researchgate.net
Ketone/Aldehyde, α-Cyanoester Elemental Sulfur, Base 2-Aminothiophene derivative Variable wikipedia.orgorganic-chemistry.org

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. shd-pub.org.rsscispace.comresearchgate.netresearchgate.netorganic-chemistry.org The application of continuous flow systems to the synthesis of heterocyclic compounds, including pyridone derivatives, has been an area of active research. shd-pub.org.rsscispace.comresearchgate.net

While a specific continuous flow synthesis for this compound has not been explicitly reported, the synthesis of substituted 3-cyano-2-pyridones has been successfully demonstrated in a continuous flow microreactor system. shd-pub.org.rsscispace.comresearchgate.net These syntheses are typically performed at room temperature and show significant rate enhancements and improved yields compared to classical batch methods. For example, the synthesis of 3-cyano-4,6-dimethyl-2-pyridone and 3-cyano-6-hydroxy-4-methyl-2-pyridone has been achieved in satisfactory yields of around 60% in less than 10 minutes of residence time in the microreactor. shd-pub.org.rs

The advantages of continuous flow, such as precise control over reaction parameters (temperature, pressure, and residence time), efficient mixing, and rapid heat transfer, make it an attractive approach for the multi-step synthesis of complex heterocycles. researchgate.netorganic-chemistry.org A potential continuous flow process for this compound could involve the following conceptual steps:

Gewald Reaction in Flow: A packed-bed reactor containing a solid-supported base could be used for the initial Gewald reaction to produce the 2-aminothiophene precursor. This would allow for easy separation of the catalyst and continuous production of the intermediate.

In-line Cyclization: The output from the first reactor could be directly mixed with a cyclizing agent in a second reactor (e.g., a heated coil reactor) to form the thieno[3,2-c]pyridin-4-one ring.

In-line Functionalization and Conversion to Dione: Subsequent reactors could be used for in-line purification and functional group manipulations, such as hydroxylation or amination at the 6-position, followed by oxidation or hydrolysis to yield the final dione product.

This integrated, multi-step continuous flow approach would minimize manual handling of intermediates and allow for the safe use of potentially hazardous reagents. The scalability of such a process would be achieved by running the system for longer periods or by "numbering-up" (using multiple microreactors in parallel).

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridone Derivatives

Feature Batch Synthesis Continuous Flow Synthesis Reference
Reaction Time Hours Minutes shd-pub.org.rsscispace.com
Yield Often lower to moderate Generally higher and more consistent shd-pub.org.rsscispace.com
Scalability Difficult, requires larger reactors Easier, by extending run time or numbering-up researchgate.netorganic-chemistry.org
Safety Higher risk with exothermic reactions and hazardous materials Improved safety due to small reaction volumes and better control researchgate.netorganic-chemistry.org
Process Control Limited Precise control over parameters researchgate.netorganic-chemistry.org

Chemical Transformations and Reaction Mechanisms of Thieno 3,2 C Pyridine 4,6 5h,7h Dione

Electrophilic and Nucleophilic Reaction Pathways

The Thieno[3,2-c]pyridine-4,6(5H,7H)-dione core can participate in reactions as both a nucleophile and an electrophile.

Nucleophilic Character: The nitrogen atom of the pyridinedione ring is the primary center of nucleophilicity. The presence of two adjacent carbonyl groups renders the N-H proton acidic, allowing for easy deprotonation by a base. The resulting anion is a potent nucleophile. This reactivity is commonly exploited for N-alkylation and N-acylation reactions to produce a variety of derivatives. For instance, in the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) system, the secondary amine nitrogen readily attacks alkyl halides, such as methyl 2-chloro-phenylacetate, to form N-substituted products. google.com This alkylation is typically carried out in the presence of a base to facilitate the condensation. google.com Similarly, N-acylation can be achieved by treating the deprotonated nitrogen with acyl chlorides. researchgate.net In a study on thieno[3,2-d]pyrimidine (B1254671) derivatives, N-benzylamine intermediates were successfully acylated using various acyl chlorides in the presence of pyridine (B92270) at 0°C, demonstrating the feasibility of this transformation on a similar heterocyclic system. researchgate.net

Electrophilic Character: While pyridines are generally less reactive towards electrophilic substitution than benzene, the fused thiophene (B33073) ring provides a more electron-rich system. abertay.ac.uk However, the strong electron-withdrawing effect of the dione (B5365651) moiety deactivates the thiophene ring, making electrophilic substitution reactions, such as nitration or halogenation, challenging. abertay.ac.uk These reactions often require harsh conditions, such as fuming sulfuric acid and high temperatures for sulfonation. abertay.ac.uk The carbonyl carbons of the dione ring are electrophilic centers and can be targeted by strong nucleophiles, although this pathway is less commonly reported than N-substitution.

Cascade Reactions and Tandem Processes

Cascade, or domino, reactions offer an efficient method for synthesizing complex molecules like thieno[3,2-c]pyridines from simpler precursors in a single pot. A notable example is the synthesis of substituted thieno[3,2-c]pyridin-4(5H)-ones, a structure closely related to the target dione, via a domino reaction initiated by Lawesson's reagent. rsc.orgthieme-connect.com

This process begins with aminopropenoyl cyclopropanes as the starting material. rsc.org The proposed mechanism involves a sequence of transformations:

Regioselective Thionation: Lawesson's reagent selectively converts the amide carbonyl group into a thioamide. thieme-connect.com

Ring-Enlargement: The strained cyclopropane (B1198618) ring undergoes expansion. thieme-connect.com

Intramolecular Aza-cyclization: The nitrogen atom of the intermediate attacks a suitable position, leading to the formation of the pyridine ring fused to the thiophene. rsc.org

Aromatization: The resulting 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-one can then be oxidized in the same pot using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the fully aromatic thieno[3,2-c]pyridin-4(5H)-one. thieme-connect.comresearchgate.net

This one-pot procedure provides facile access to the thieno[3,2-c]pyridinone core in good yields from readily available starting materials. thieme-connect.com

Table 1: One-Pot Synthesis of Thieno[3,2-c]pyridin-4(5H)-ones via Domino Reaction This table is based on data for the synthesis of the related thieno[3,2-c]pyridin-4(5H)-one structure.

EntryStarting Material (R¹ group)ReagentsSolventConditionsYield (%)Reference
1PhenylLawesson's Reagent, DDQToluene (B28343)Reflux75 researchgate.net
24-MethylphenylLawesson's Reagent, DDQTolueneReflux78 researchgate.net
34-MethoxyphenylLawesson's Reagent, DDQTolueneReflux82 researchgate.net
44-ChlorophenylLawesson's Reagent, DDQTolueneReflux80 researchgate.net
5BenzylLawesson's Reagent, DDQTolueneReflux67 researchgate.net

Rearrangement Reactions (e.g., Curtius, Dimroth)

Rearrangement reactions are valuable for synthesizing heterocyclic isomers that may be difficult to obtain through other routes. The Dimroth rearrangement is particularly relevant to nitrogen-containing heterocycles like thienopyridines and thienopyrimidines. researchgate.netwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms through a ring-opening and ring-closing sequence. wikipedia.orgnih.gov

While a Dimroth rearrangement of this compound itself has not been specifically documented, studies on the isomeric thieno[3,2-e]pyrimidine systems provide a clear precedent. researchgate.net For example, triazolo[4,3-c]thienopyrimidines have been shown to undergo a Dimroth rearrangement to the more thermodynamically stable [1,5-c] isomers. researchgate.net

Several factors influence this rearrangement:

Reaction Conditions: The isomerization can be catalyzed by either acid or base. nih.gov In some systems, basic conditions (e.g., sodium hydroxide) favor the rearrangement, while the initial isomer may be resistant to acid. researchgate.net

Substituents: Electron-withdrawing groups can facilitate the initial ring-opening step. nih.gov

Thermodynamic Stability: The rearrangement typically proceeds in the direction of the more stable isomer. nih.gov

The general mechanism involves an initial addition of hydroxide (B78521) (in base) or protonation (in acid), followed by cleavage of the pyrimidine (B1678525) ring to form an open-chain intermediate. wikipedia.orgnih.gov Rotation around the single bonds allows the molecule to reconfigure before the ring closes again, resulting in the rearranged product. wikipedia.org Although no examples of the Curtius rearrangement were found for this specific scaffold in the reviewed literature, the Dimroth rearrangement remains a key transformation for the broader class of thienopyrimidines. researchgate.net

Solvent Effects and Reaction Condition Optimization

The outcome of chemical transformations involving the thieno[3,2-c]pyridine (B143518) scaffold is highly dependent on the reaction conditions. The careful selection of solvents, catalysts, temperature, and protecting groups is crucial for achieving desired products in high yields. researchgate.net

Solvent Choice: The polarity and reactivity of the solvent can significantly influence reaction pathways.

For nucleophilic substitution reactions like N-alkylation or acylation, aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often employed. researchgate.netresearchgate.net DMF can facilitate reactions involving ionic intermediates, while DCM is a good general-purpose solvent for many organic transformations. researchgate.netresearchgate.net

In a domino synthesis of thieno[3,2-c]pyridinones, toluene was used as the solvent for the high-temperature reflux conditions required. thieme-connect.com

The choice of an alcohol solvent, such as methanol (B129727) versus ethanol, can sometimes lead to different products due to competitive nucleophilic attack by the solvent. researchgate.net

Catalysis and Temperature:

Base catalysis is frequently used in the synthesis of thienopyridines, particularly for reactions involving deprotonation or Thorpe-Ziegler type cyclizations. researchgate.net Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and sodium ethoxide (EtONa). researchgate.netresearchgate.netscielo.br

Acid catalysis is less common but is used in specific rearrangements like the Dimroth rearrangement. nih.gov

Temperature is a critical parameter. Some electrophilic substitutions on the pyridine ring require very high temperatures, whereas many nucleophilic reactions can proceed at room temperature or below. researchgate.netabertay.ac.uk

Table 2: Examples of Varied Reaction Conditions for Thienopyridine Derivatives

Reaction TypeReagentsCatalyst/BaseSolventTemperatureReference
N-AcylationAcyl ChloridePyridineDCM0°C to rt researchgate.net
Suzuki CouplingBoronic AcidPd(PPh₃)₄, K₂CO₃DMF/H₂O100°C researchgate.net
N-AlkylationAlkyl HalideK₂CO₃DMSO120°C researchgate.net
Gewald ReactionMalononitrile, SulfurTriethylamineEthanolRoom Temp scielo.br
Domino ReactionLawesson's ReagentNoneTolueneReflux thieme-connect.com

By optimizing these conditions, chemists can control the regioselectivity and efficiency of reactions, enabling the targeted synthesis of specific thieno[3,2-c]pyridine derivatives.

Structural Characterization and Analytical Methodologies for Thieno 3,2 C Pyridine 4,6 5h,7h Dione

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of Thieno[3,2-c]pyridine-4,6(5H,7H)-dione. Techniques such as NMR, IR, UV-Vis-NIR, and Mass Spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra are used to confirm the connectivity of atoms and the chemical environment of each nucleus.

In ¹H NMR, the protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region, characteristic of ortho-coupling. The proton attached to the nitrogen atom (N-H) of the imide functional group would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The CH₂ group in the pyridine (B92270) ring is expected to produce a singlet in the aliphatic region.

In ¹³C NMR spectroscopy, distinct signals are anticipated for each carbon atom in the molecule. The carbonyl carbons (C=O) of the dione (B5365651) are the most deshielded and appear furthest downfield. The carbons of the thiophene ring and the pyridine part of the fused system appear at characteristic chemical shifts. While specific, published spectra for the unsubstituted parent compound are scarce, analysis of related thienopyridine and thienopyrimidine derivatives allows for the reliable prediction of chemical shift regions. nih.govcymitquimica.com For instance, in derivatives, the characterization is routinely confirmed by both ¹H and ¹³C NMR. cymitquimica.com

Table 1: Predicted NMR Data for this compound This table is predictive, based on the analysis of its chemical structure and data from related compounds.

¹H NMR Chemical Shift (δ, ppm)Multiplicity
Thiophene-H~7.0 - 8.0Doublet (d)
Thiophene-H~7.0 - 8.0Doublet (d)
NH ~10.0 - 12.0Broad Singlet (br s)
CH₂ ~3.5 - 4.5Singlet (s)
¹³C NMR Chemical Shift (δ, ppm)
C =O (Imide)~160 - 170
C =O (Imide)~160 - 170
Thiophene-C ~115 - 140
Pyridine-C ~110 - 150
C H₂~40 - 50

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. The most prominent peaks would be from the carbonyl (C=O) stretching vibrations of the dione functionality and the N-H stretching of the imide group. The presence of the thiophene ring is confirmed by C=C and C-S stretching vibrations. In studies of related thieno[2,3-d]pyrimidine (B153573) derivatives, IR spectroscopy consistently confirms the presence of carbonyl groups with absorptions around 1752 cm⁻¹ and N-H groups around 3446 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound This table outlines expected absorption frequencies based on standard functional group analysis.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
N-H (Imide)Stretch3300 - 3500
C=O (Imide)Symmetric Stretch1700 - 1750
C=O (Imide)Asymmetric Stretch1750 - 1800
C=C (Thiophene)Stretch1500 - 1600
C-N (Imide)Stretch1200 - 1350
C-S (Thiophene)Stretch600 - 800

UV-Vis-NIR spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. This technique is applied to derivatives of this compound, especially when it is incorporated into larger donor-acceptor polymers for applications in organic electronics. nih.gov The absorption spectrum reveals the wavelengths at which the molecule absorbs light, which corresponds to its optical bandgap. Studies on bisisoindigo derivatives incorporating the thieno[3,2-c]pyridine-4,6-dione subunit show broad absorption spectra, which is a key property for their use in organic field-effect transistors. nih.gov For related thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione systems, UV spectra are also used to monitor enzymatic reactions. uni.lu

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, the expected exact molecular weight is approximately 167.18 g/mol . cymitquimica.comnih.gov High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition with high accuracy. uni.lu In the analysis of various thienopyridine derivatives, electrospray ionization (ESI-MS) is a common method used to generate the molecular ion peak [M+H]⁺, confirming the molecular weight of the synthesized compounds. cymitquimica.com

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₇H₅NO₂S nih.govnih.gov
Molecular Weight167.18 g/mol cymitquimica.comnih.gov
Expected [M+H]⁺ ionm/z 168.006N/A

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. This analysis provides precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding and π-π stacking.

A search of the available scientific literature and crystallographic databases did not yield a publicly available crystal structure for the parent compound, this compound. However, this technique is routinely applied to its derivatives to understand their conformation and packing in the solid state, which is crucial for correlating structure with material properties. For example, single-crystal X-ray diffraction has been used to validate the structure of various tetrahydrobenzo researchgate.netuni.luthieno[2,3-d]pyrimidine derivatives. scispace.com These studies are critical for understanding structure-activity relationships in medicinal chemistry and for designing materials with specific electronic properties. researchgate.net

Chromatographic Purification and Analytical Methods (e.g., GPC, HPLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its derivatives.

Column Chromatography: This is a standard purification method used following the synthesis of thienopyridine compounds. Crude reaction mixtures are passed through a stationary phase (typically silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents) to separate the desired product from unreacted starting materials and byproducts. The selection of eluents, such as dichloromethane (B109758) and ethyl acetate (B1210297) mixtures, is optimized to achieve effective separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound. It is also used in chiral chromatography to separate enantiomers of derivatives. uni.lu Purity levels of greater than 95% are often required for subsequent biological or material studies and are confirmed using HPLC. uni.lu

Gel Permeation Chromatography (GPC): When the this compound moiety is incorporated into a polymer, GPC is used to determine the molecular weight distribution (polydispersity) of the resulting polymer chains. This is a critical parameter for characterizing polymers used in organic electronics. nih.gov

Thermal Analysis Techniques

The thermal stability of materials derived from this compound is a critical parameter for their application in electronic devices, which can generate heat during operation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate these properties.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For polymers incorporating the thieno[3,2-c]pyridine-4,6-dione moiety, TGA is typically performed under a nitrogen atmosphere at a heating rate of 10 °C/min. rsc.org While specific TGA data for the parent compound is not detailed in recent literature on its derivatives, the analysis of polymers derived from it indicates high thermal stability, often with decomposition temperatures (Td), corresponding to 5% weight loss, exceeding 350 °C. For instance, a donor-acceptor polymer incorporating a thieno[3,4-c]pyrrole-4,6-dione (B1257111) unit, a structural isomer of the title compound, exhibits a high decomposition temperature, underscoring the thermal robustness of this class of materials.

Differential Scanning Calorimetry (DSC): DSC is utilized to detect phase transitions, such as melting and glass transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. DSC measurements for polymers containing the thieno[3,2-c]pyridine-4,6-dione unit are generally conducted under a nitrogen atmosphere with a heating and cooling rate of 5 °C/min. rsc.org These analyses help to understand the processing window and the thermal behavior of thin films, which is crucial for fabricating devices.

Thermal Analysis of Thieno-dione Derivatives
Technique Typical Observations
Thermogravimetric Analysis (TGA)High thermal stability, with 5% weight loss often occurring above 350 °C for polymeric derivatives.
Differential Scanning Calorimetry (DSC)Used to determine phase transitions, informing on the material's processing and annealing conditions.

Morphological Characterization Methods

The performance of organic electronic devices is intrinsically linked to the molecular packing and film morphology of the active layer. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Atomic Force Microscopy (AFM) are powerful techniques to probe these characteristics at the nanoscale.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a key technique for determining the molecular orientation and packing in thin films. For derivatives of this compound, GIWAXS patterns provide insights into the lamellar and π-π stacking distances, which are critical for charge transport. rsc.org The analysis of these patterns reveals whether the molecules adopt a face-on or edge-on orientation with respect to the substrate, which has significant implications for the efficiency of charge transport in transistor and photovoltaic applications.

Atomic Force Microscopy (AFM): AFM is employed to visualize the surface topography of thin films. Tapping-mode AFM images of films containing thieno[3,2-c]pyridine-4,6-dione derivatives reveal details about the film's smoothness, grain size, and the presence of crystalline domains. rsc.org A smooth and well-ordered surface is generally desirable for efficient device performance.

Morphological Characterization of Thieno-dione Derivative Films
Technique Key Findings
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)Elucidates molecular packing and orientation (face-on vs. edge-on) in thin films, which dictates charge transport pathways.
Atomic Force Microscopy (AFM)Provides information on surface roughness, grain morphology, and the degree of crystallinity, all of which impact device performance.

Electrochemical Characterization

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of molecules and to estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Cyclic Voltammetry (CV): The electrochemical behavior of derivatives of this compound is typically studied using a three-electrode setup in a solution containing a supporting electrolyte. rsc.org By measuring the onset potentials for oxidation and reduction, the HOMO and LUMO energy levels can be calculated. These energy levels are crucial for determining the suitability of the material for specific electronic applications, such as for use as a p-type, n-type, or ambipolar semiconductor in organic field-effect transistors (OFETs) or as a donor or acceptor material in organic photovoltaics. For example, a bisisoindigo derivative incorporating the thieno[3,2-c]pyridine-4,6-dione subunit has been shown to exhibit both p-type and n-type behavior, indicating its potential for ambipolar charge transport. rsc.org

Electrochemical Properties of a Thieno[3,2-c]pyridine-4,6-dione Derivative (TPBIID)
Parameter Value
HOMO Level-5.65 eV
LUMO Level-3.78 eV
Electrochemical Bandgap1.87 eV
Data derived from a bisisoindigo derivative (TPBIID) incorporating the thieno[3,2-c]pyridine-4,6-dione subunit.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigations specifically focused on the compound This compound are not present in the searched databases. Research and computational studies have been conducted on related isomers and derivatives within the broader thienopyridine class, but the specific data required to populate the requested article outline for this exact molecule could not be located.

For context, computational studies on related compounds, such as Thieno[3,4-c]pyrrole-4,6-dione and other thienopyridine derivatives, have utilized the methodologies outlined in the query. These studies typically involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods used to investigate the electronic and structural properties of molecules. For similar heterocyclic compounds, these calculations provide insights into their stability, reactivity, and potential applications in materials science.

Electronic Structure Analysis: This involves determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the bandgap, is crucial for predicting a molecule's electronic behavior and its potential use in organic electronics.

Molecular Geometry and Conformational Analysis: Computational methods are employed to find the most stable three-dimensional arrangement of atoms in a molecule. This is essential for understanding its physical properties and how it interacts with other molecules.

Non-Linear Optical (NLO) Properties: Theoretical calculations can predict whether a molecule will exhibit NLO properties, which are important for applications in photonics and optical data storage. These predictions are often based on the molecule's hyperpolarizability, calculated using quantum chemical methods.

Charge Transport Mechanism Modeling: The mobility of electrons and holes within a material is modeled to understand its potential as a semiconductor. Reorganization energy is a key parameter calculated in these studies to predict the efficiency of charge transport.

While these theoretical frameworks are well-established, the specific application and published results for this compound are not available in the reviewed literature. Therefore, the creation of a detailed, data-inclusive article as per the requested outline is not possible at this time.

Computational and Theoretical Investigations of Thieno 3,2 C Pyridine 4,6 5h,7h Dione

Molecular Dynamics Simulations (Implicit in general theoretical studies)

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing a more realistic representation of their behavior in a biological environment compared to static modeling techniques. While specific MD simulation studies focused solely on Thieno[3,2-c]pyridine-4,6(5H,7H)-dione are not readily found in the literature, the principles and applications of MD are highly relevant to understanding its properties.

MD simulations can be used to:

Explore Conformational Landscapes: this compound, with its fused ring system, has a certain degree of conformational flexibility. MD simulations can map out the accessible conformations of the molecule and determine their relative energies, which is crucial for understanding its interaction with binding sites.

Analyze Solvation Effects: The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into solvation energies and the structural organization of the solvent around the molecule.

Investigate Ligand-Receptor Interactions: When docked into a protein binding site, MD simulations can be used to assess the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. This dynamic view is essential for a deeper understanding of the binding mechanism.

In studies of related compounds, such as thieno[3,2-c]quinolines designed as potential RET inhibitors, structure-based computational studies, which often include MD simulations as a follow-up to docking, have revealed the capability of these compounds to interact with the target kinase domain. nih.gov

Illustrative Data from Computational Studies of Thienopyridine Derivatives

To provide a tangible example of the data generated from such computational investigations, the following tables summarize findings from studies on related thienopyridine compounds. It is important to note that these data are not for this compound but for its analogs, and are presented here to illustrate the nature of the information obtained from computational studies.

Table 1: Molecular Orbital Energies of Thieno[2,3-b]pyridine-based Sensitizers

CompoundHOMO (eV)LUMO (eV)Energy Gap (E_g) (eV)
6a -5.79-3.122.67
6b -5.74-3.112.63
6c -6.04-3.422.62
Data from a study on novel thieno[2,3-b]pyridine (B153569) sensitizers for solar cell applications. mdpi.com

Table 2: In Silico Docking Scores of Thieno[2,3-c]pyridine (B153571) Derivatives against Hsp90

CompoundDocking Score (kcal/mol)
6a -8.5
6i -9.2
Illustrative data based on in silico evaluations of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. mdpi.comresearchgate.net

Applications in Advanced Materials Science Based on Thieno 3,2 C Pyridine 4,6 5h,7h Dione

Organic Semiconductor Development

The inherent electronic properties of the thieno[3,2-c]pyridine-4,6(5H,7H)-dione core are leveraged in the development of various organic semiconductor devices. Its strong electron-accepting character allows for the creation of materials with tailored energy levels and charge transport capabilities, crucial for high-performance electronics.

Organic field-effect transistors (OFETs) are fundamental components of future flexible electronics, and materials derived from this compound have shown considerable promise in this area. The performance of these transistors is largely dependent on the charge carrier mobility of the semiconductor used.

Researchers have synthesized and characterized a bisisoindigo derivative, TPBIID, which incorporates thieno[3,2-c]pyridine-4,6-dione subunits. rsc.org OFETs fabricated using the small molecule TPBIID demonstrated balanced ambipolar charge transport, meaning it can conduct both positive charges (holes) and negative charges (electrons). rsc.orgbohrium.com These devices achieved optimal hole mobilities (μh) of 0.011 cm² V⁻¹ s⁻¹ and electron mobilities (μe) of 0.015 cm² V⁻¹ s⁻¹. bohrium.com

When TPBIID was polymerized with a benzothiadiazole (BT) donor unit to form the conjugated polymer PTPBIID-BT, the resulting OFETs showed p-type-dominated ambipolar characteristics, with a significantly higher maximum hole mobility of 0.16 cm² V⁻¹ s⁻¹. rsc.orgbohrium.com This highlights how polymerization can enhance charge transport properties.

Work on the closely related isomer, thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), further underscores the potential of this class of compounds. Copolymers incorporating TPD have achieved even higher performance, with one study reporting a maximum hole mobility of approximately 0.6 cm² V⁻¹ s⁻¹. nih.gov Another TPD-based copolymer was reported to have a record mobility of 1.29 cm² V⁻¹ s⁻¹, demonstrating the high potential of this acceptor unit in designing high-performance p-type polymer semiconductors for OFETs. researchgate.net

Performance of this compound-based Materials in OFETs

MaterialTypeHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Transport TypeReference
TPBIIDSmall Molecule0.0110.015Ambipolar rsc.org, bohrium.com
PTPBIID-BTPolymer0.16-p-type rsc.org, bohrium.com
P4 (TPD-based)Polymer~0.6-p-type nih.gov
P3 (TPD-based)Polymer1.29-p-type researchgate.net

In the realm of renewable energy, this compound and its derivatives serve as key acceptor units in the donor-acceptor polymers that form the active layer of polymer solar cells (PSCs) and organic photovoltaics (OPVs). rsc.org The efficiency of these devices depends on factors like light absorption, exciton (B1674681) dissociation, and charge transport, all of which can be tuned by molecular design.

A series of donor-acceptor polymers were synthesized using a novel pentacyclic lactam acceptor, thieno[2′,3′:5,6]pyrido[3,4-g]thieno[3,2-c]isoquinoline-5,11(4H,10H)-dione (TPTI), which contains the thieno[3,2-c]pyridine (B143518) dione (B5365651) moiety. rsc.org When blended with a fullerene acceptor (PC₇₁BM), one of these polymers, P1, achieved a power conversion efficiency (PCE) of 5.30%. rsc.org

Polymers based on the TPD isomer have also demonstrated remarkable performance. These polymers typically exhibit deep frontier energy levels and wide bandgaps, which are advantageous for achieving high open-circuit voltages (Voc) and high fill factors (FF) in solar cells. rsc.org In one study, small molecules based on a TPD core were used in solution-processed solar cells, yielding a high Voc of 0.97 V and a PCE of 2.6%. mdpi.com More advanced device engineering with TPD-based copolymers has pushed efficiencies even further, with reports of PCEs exceeding 9% when coupled with a specific π-bridge molecule and a branched alkyl side chain. researchgate.net

Photovoltaic Performance of this compound-based Materials

Material SystemStructure TypeOpen-Circuit Voltage (Voc) (V)Power Conversion Efficiency (PCE) (%)Reference
P1 (TPTI-based):PC₇₁BMPolymer-5.30 rsc.org
TPA-TPD:PC₇₁BMSmall Molecule0.972.6 mdpi.com
PT-ttTPD:PC₇₁BMPolymer->9.0 researchgate.net

The application of this compound derivatives extends to emerging areas like organic electrochemical transistors (OECTs) and organic thermoelectrics (OTEs). OECTs are highly sensitive transducers ideal for bioelectronic applications, while OTEs can convert waste heat into electricity.

While direct reports on this compound for these specific applications are emerging, research on related isoindigo-based polymers, which can be derived from this core structure, shows significant potential. rsc.orgresearchgate.net For instance, certain n-type isoindigo-based polymers have demonstrated state-of-the-art performance in OECTs, with one recording an electron mobility of 1.20 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net The same family of polymers, when chemically doped, has shown high thermoelectric performance, achieving an electrical conductivity of 7.67 S cm⁻¹ and a power factor of 10.4 μW m⁻¹ K⁻², among the highest for n-type polymers. researchgate.net These results suggest that polymers derived from the this compound building block are promising candidates for future development in OECTs and OTEs.

Conjugated Polymer and Oligomer Design

The success of this compound in various applications stems from its utility in sophisticated molecular design strategies. By carefully selecting co-monomers and modifying the molecular structure, scientists can precisely control the properties of the resulting polymers and oligomers.

The donor-acceptor (D-A) approach is a cornerstone of modern organic electronics design, and this compound is an exemplary acceptor unit. rsc.orgrsc.org By copolymerizing this electron-deficient (acceptor) moiety with various electron-rich (donor) units, researchers can engineer the material's electronic structure. rsc.orgbohrium.com

This engineering allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For example, copolymerizing TPD with different oligothiophene donors of varying conjugation lengths systematically alters the HOMO level, which is crucial for achieving air stability in OFETs and maximizing the open-circuit voltage in solar cells. nih.gov The choice of donor also influences the intramolecular charge transfer (ICT) between the units, which dictates the material's absorption spectrum and optical bandgap. rsc.orgacs.org This D-A strategy has been successfully used to create polymers with broad absorption and high charge carrier mobilities, essential for high-performance devices. rsc.orgrsc.org

The performance of an organic electronic device is not solely determined by the molecular properties of the semiconductor but also by its solid-state organization. The molecular geometry and the resulting thin-film morphology—how the molecules or polymer chains pack together—are critical factors. rsc.orgresearchgate.net

Systematic investigations of materials like the TPBIID small molecule and its corresponding polymer PTPBIID-BT have shown a direct link between their molecular geometries, morphological features in thin films, and the final OFET mobilities. rsc.orgbohrium.com For instance, the planarity of the polymer backbone significantly affects the degree of π-π stacking between chains, which facilitates intermolecular charge hopping and enhances mobility. researchgate.net

Advanced Functional Materials

The heterocyclic compound this compound has emerged as a valuable building block in the synthesis of novel organic materials. Its rigid, planar structure and inherent electronic properties make it a candidate for creating functional materials with tailored characteristics for electronic and optical applications. Research has particularly focused on integrating this moiety into larger conjugated systems to develop high-performance organic semiconductors.

Molecular Switch Design

The application of this compound in the specific design of molecular switches is not extensively documented in current scientific literature. While its structural and electronic properties could theoretically be exploited for creating photoswitchable or photochromic materials, dedicated research in this area has not been prominently reported.

Optoelectronic Materials

In the field of optoelectronics, the this compound core has been successfully incorporated into larger molecular structures to create high-performance organic semiconductors. rsc.org Its primary role is as an electron-deficient building block in the design of donor-acceptor (D-A) type conjugated polymers, which are essential for various organic electronic devices. researchgate.net

A notable example is the synthesis of a bisisoindigo derivative, referred to as TPBIID, which features this compound subunits. rsc.org This molecule and its corresponding donor-acceptor conjugated polymer (PTPBIID-BT) have been systematically investigated for their optical properties, molecular geometries, and performance in organic field-effect transistors (OFETs). rsc.org The incorporation of the thieno[3,2-c]pyridine-4,6-dione unit helps create a novel fused-isoindigo building block for developing advanced organic semiconductors. rsc.org

The optical properties of these materials are critical for their application in optoelectronic devices. The table below summarizes the key absorption and electrochemical characteristics determined from UV-Vis spectroscopy and cyclic voltammetry.

Optical and Electrochemical Properties
MaterialAbsorption Max (λmax), Film (nm)Optical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)
TPBIID6751.64-5.61-3.97
PTPBIID-BT7181.53-5.45-3.92

The performance of these materials in OFETs demonstrates their charge-carrying capabilities. Devices fabricated using the small molecule TPBIID showed balanced ambipolar charge transport, meaning they can conduct both positive charges (holes) and negative charges (electrons) effectively. rsc.org In contrast, the polymer PTPBIID-BT exhibited p-type dominated ambipolar characteristics, with a significantly higher mobility for holes. rsc.org These findings underscore the potential of using the this compound core to engineer materials for specific electronic applications like complementary circuits. rsc.orgresearchgate.net

The charge transport characteristics are summarized in the following table.

Charge Transport Properties in OFETs
MaterialTransport TypeHole Mobility (μh), max (cm² V⁻¹ s⁻¹)Electron Mobility (μe), max (cm² V⁻¹ s⁻¹)
TPBIIDAmbipolar (balanced)0.0110.015
PTPBIID-BTAmbipolar (p-type dominated)0.16N/A

This research demonstrates that this compound is a promising structural unit for creating the next generation of organic semiconductors for high-performance optoelectronic devices. rsc.org

Structure Activity Relationship Sar Investigations of Thieno 3,2 C Pyridine 4,6 5h,7h Dione Derivatives

Systematic Structural Modifications of the Thieno[3,2-c]pyridine-4,6(5H,7H)-dione Scaffold

Systematic modification of the this compound core has led to the development of potent inhibitors targeting specific enzymes. A prominent example is the evolution of inhibitors for the oncogenic Protein Tyrosine Phosphatase 4A3 (PTP4A3).

Initial discovery identified 7-imino-2-phenylthis compound, known as JMS-053, as a novel and potent PTP4A inhibitor. nih.govdocumentsdelivered.com To explore the SAR of this chemotype, researchers have synthesized a series of analogs by modifying key positions on the heterocyclic ring system. nih.gov These modifications primarily involve substitutions at the N5-position of the pyridine (B92270) ring and the C7-position.

One key analog developed is 7-imino-5-methyl-2-phenylthis compound (NRT-870-59), which introduces a methyl group at the N5-position. nih.gov This seemingly minor addition was found to significantly alter the inhibitor's specificity profile. nih.govresearchgate.net The synthesis of these derivatives allows for a direct comparison of how different functional groups impact the compound's interaction with its biological target.

The table below details the structural modifications of key derivatives based on the this compound scaffold.

Compound NameCore ScaffoldR1 (at C2)R2 (at N5)R3 (at C7)
This compoundThieno[3,2-c]pyridine (B143518)-H-H=O
JMS-053Thieno[3,2-c]pyridine-Phenyl-H=NH (Imino)
NRT-870-59Thieno[3,2-c]pyridine-Phenyl-CH3 (Methyl)=NH (Imino)

Ligand-Target Interaction Studies (e.g., receptor binding modulation)

Understanding how these ligands interact with their protein targets is fundamental to explaining their biological effects. For the this compound series, interaction studies have focused on their binding to PTP4A3.

Computational docking studies have proposed a binding site for JMS-053 in an allosteric pocket on PTP4A3, which is consistent with its noncompetitive inhibition mechanism. nih.gov This putative binding site is not at the enzyme's active site but is located in a pocket surrounded by the α3, α4, and α6 helices and includes the tryptophan-proline-aspartate (WPD) loop. nih.gov The binding of the inhibitor is predicted to stabilize the WPD loop in its closed conformation. This interaction is facilitated by specific molecular contacts; for instance, the pyridinedione oxygens of the inhibitor are thought to form hydrogen bonds with the side chain amine of lysine (B10760008) 144 (K144) on the enzyme. nih.gov

These detailed interaction models provide a structural basis for the observed inhibitory activity and guide further rational design of next-generation inhibitors.

Enzyme Inhibition Mechanistic Analysis (e.g., PTP4A3 Phosphatase Inhibition)

The mechanism by which this compound derivatives inhibit their target enzymes has been a subject of detailed investigation, particularly for the PTP4A3 phosphatase.

JMS-053 and its analogs, such as NRT-870-59, are characterized as potent, in vitro inhibitors of PTP4A3. nih.govresearchgate.net A key finding is that their inhibitory action is reversible. nih.govdocumentsdelivered.com This is a critical characteristic, as irreversible inhibitors can lead to off-target effects and toxicity.

Because tyrosine phosphatases are known to be susceptible to oxidation, a central question was whether the inhibition mechanism involved the generation of reactive oxygen species (ROS) or the oxidative modification of the enzyme's catalytic cysteine residue (Cys104). nih.gov Extensive studies, including mass spectrometry, demonstrated that neither JMS-053 nor NRT-870-59 caused disulfide bond formation or oxidation of the catalytic cysteine. nih.govdocumentsdelivered.com Furthermore, JMS-053 did not produce significant levels of detectable ROS in vitro or in cancer cells. nih.govdocumentsdelivered.com This evidence strongly indicates that these thienopyridinediones function as selective PTP4A3 inhibitors through a non-oxidative mechanism, distinguishing them from other compounds that inhibit phosphatases via redox cycling. nih.govresearchgate.net

The inhibition is also described as noncompetitive, which aligns with the ligand binding to an allosteric site rather than the active site. nih.gov

Influence of Substituents on Molecular Interactions and Electronic Properties

The addition or modification of substituents on the this compound scaffold has a profound impact on the resulting molecule's biological activity and specificity. The comparison between JMS-053 and its N5-methylated analog, NRT-870-59, provides a clear example of this principle.

While both compounds are potent PTP4A3 inhibitors, NRT-870-59 displayed a unique inhibitory specificity profile. nih.gov It showed distinct activity against wild-type PTP4A3 compared to a mutant version (PTP4A3 A111S) and another oncogenic phosphatase, CDC25B. nih.govresearchgate.net This suggests that the N5-methyl group on NRT-870-59 alters the molecular interactions between the inhibitor and the protein, leading to enhanced selectivity. This modification likely influences the electronic properties and conformational flexibility of the inhibitor, allowing for a more specific fit within the allosteric binding pocket of PTP4A3.

The table below summarizes the influence of the N5-substituent on the properties of the inhibitors.

CompoundN5-SubstituentKey PropertyReference
JMS-053-HPotent and selective PTP4A inhibitor. nih.gov
NRT-870-59-CH3Shows unique inhibitory specificity for PTP4A3 versus a PTP4A3 A111S mutant and CDC25B. nih.govresearchgate.net

Computational Approaches to SAR (e.g., Molecular Docking for Binding Mode Prediction)

Computational methods, particularly molecular docking, are integral to modern SAR investigations. These approaches provide predictive models of how a ligand binds to its target receptor, offering insights that can guide the synthesis of more effective compounds.

In the study of this compound derivatives, computational docking was employed to propose a binding mode for JMS-053 with its target, PTP4A3. nih.gov Using an energy-refined structure of the enzyme, these studies predicted that JMS-053 settles into a well-desolvated, allosteric binding pocket. nih.gov The model predicted that the inhibitor's binding would hold the enzyme's WPD loop in a closed conformation. This was proposed to occur, in part, through the formation of hydrogen bonds between the pyridinedione oxygens on the compound and the side chain of the amino acid K144. nih.gov

This predicted binding mode is consistent with the experimental data showing noncompetitive inhibition and provides a structural hypothesis for the inhibitor's mechanism of action, demonstrating the power of combining computational and experimental approaches to elucidate SAR.

Q & A

Q. What are the common synthetic routes for Thieno[3,2-c]pyridine-4,6(5H,7H)-dione derivatives?

this compound derivatives are typically synthesized via photoxygenation of aminothieno[3,2-c]pyridin-4(5H)-ones. For example, 7-aminothieno[3,2-c]pyridin-4(5H)-one reacts with ambient air under photoxygenation conditions to yield 7-iminothis compound. This method avoids chromatographic purification and achieves gram-scale synthesis with excellent functional group tolerance, enabling late-stage diversification .

Q. How is the structure of this compound characterized?

Structural characterization relies on advanced spectroscopic techniques:

  • NMR spectroscopy : 1H, 13C, and DEPT spectra confirm proton and carbon environments, while 2D NMR (e.g., COSY, HMBC) resolves connectivity.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures purity and stoichiometry.
    These methods are critical for distinguishing regioisomers and verifying synthetic products .

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit anticancer activity, particularly against ovarian, liver, breast, and colon cancer cell lines. For instance, JMS-053 (a 7-imino derivative) inhibits STAT3 phosphorylation (Y705) in ovarian cancer cells while modulating SHP-2 and p38 kinase activity . Pyridine-pyrazole hybrids (e.g., compound 94) show IC50 values comparable to doxorubicin in liver and breast cancer models .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Key optimization strategies include:

  • Ambient air as an oxidant : Eliminates hazardous reagents and reduces costs .
  • Gram-scale reactions : Minimizes batch variability and enhances reproducibility.
  • Chromatography-free purification : Utilizes crystallization or filtration, streamlining workflow .
    Reaction parameters (e.g., light intensity, solvent polarity) should be systematically screened to maximize conversion.

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from cell line specificity or off-target effects. For example, JMS-053 decreases p-STAT3 but increases p-SHP-2 and p-p38 in ovarian cancer cells . To address this:

  • Multi-omics profiling : Integrates transcriptomics and phosphoproteomics to map signaling cascades.
  • Kinase inhibition assays : Validate direct vs. indirect targets.
  • Comparative dose-response studies : Identify context-dependent mechanisms .

Q. How do structural modifications influence electronic properties in conjugated polymers?

Introducing electron-deficient units (e.g., thieno[3,4-c]pyrrole-4,6-dione) enhances charge transport in organic photovoltaics. Alkyl/alkoxy side chains on thienopyridine cores reduce steric hindrance, improving polymer planarity and π-π stacking. For example, polymers with thieno[3,4-b]thiophene units exhibit higher hole mobility (up to 8.67% PCE in solar cells) .

Q. What in vitro experimental designs are critical for studying anticancer mechanisms?

  • Cell line panels : Include sensitive (e.g., SKOV3 ovarian cancer) and resistant models.
  • Time- and dose-dependent assays : Differentiate primary vs. secondary effects.
  • Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin).
  • Apoptosis/autophagy markers : Use flow cytometry and Western blotting to elucidate pathways .

Q. How do isomer variations in the thienopyridine core affect material performance?

Isomeric thieno[2,3-c]pyridine vs. thieno[3,2-c]pyridine moieties alter π-conjugation and charge transport. Gold(III) complexes with thieno[2,3-c]pyridine exhibit threefold longer operational lifetimes in OLEDs due to enhanced electron delocalization and reduced non-radiative decay .

Q. What analytical methods assess purity and stability under storage conditions?

  • HPLC-MS : Monitors degradation products (e.g., hydrolysis or oxidation).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability.
  • Long-term storage studies : Track purity at -20°C vs. 4°C using NMR and mass spectrometry .

Q. What computational approaches predict reactivity and stability in synthetic pathways?

  • Density Functional Theory (DFT) : Models transition states for photoxygenation and cyclization steps.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • ADMET prediction tools : Estimate solubility and metabolic stability early in drug development .

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Thieno[3,2-c]pyridine-4,6(5H,7H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.